molecular formula C22H24N4OS B2670670 2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1358766-89-8

2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2670670
CAS No.: 1358766-89-8
M. Wt: 392.52
InChI Key: GSNVESQDAGRBDX-UHFFFAOYSA-N
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Description

2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the ethylthio group: This is achieved through a nucleophilic substitution reaction, where an ethylthio group is introduced to the spirocyclic core.

    Formation of the triazaspiro structure:

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or the triazaspiro structure.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced spirocyclic structures.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s spirocyclic structure makes it a candidate for use in the development of new materials with unique properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and potential as a drug candidate.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
  • N-benzyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Uniqueness

2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

3-ethylsulfanyl-N,2-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-2-28-20-19(17-9-5-3-6-10-17)24-22(25-20)13-15-26(16-14-22)21(27)23-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVESQDAGRBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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